Fmoc-L-3-Cyanophenylalanine: A Technical Guide for Researchers
Fmoc-L-3-Cyanophenylalanine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, structure, and applications of Fmoc-L-3-Cyanophenylalanine, a key building block for researchers, scientists, and drug development professionals. This document outlines its utility in solid-phase peptide synthesis (SPPS) and its potential in designing novel therapeutics.
Core Chemical Properties and Structure
Fmoc-L-3-Cyanophenylalanine is a derivative of the amino acid phenylalanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a cyano group at the meta position of the phenyl ring.[1][2] This unique structure provides enhanced reactivity and stability, making it a valuable tool in medicinal chemistry and peptide science.[1]
The Fmoc group allows for controlled, stepwise addition of the amino acid during solid-phase peptide synthesis, while the cyano group can influence the peptide's conformation, stability, and biological activity.[3] It also serves as a versatile chemical handle for further modifications.
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₂₀N₂O₄ | [1][4] |
| Molecular Weight | 412.44 g/mol | [4] |
| CAS Number | 205526-36-9 | [4] |
| Appearance | White powder | [1] |
| Melting Point | 111-113 °C (for D-isomer) | [2] |
| Purity | ≥97% (Chiral HPLC), ≥98.0% (HPLC) | [5][6] |
| Storage Temperature | 2-8°C | [5] |
Structural Information
| Identifier | Value | Reference(s) |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC(=C4)C#N)C(=O)O | [4] |
| InChI | 1S/C25H20N2O4/c26-14-17-7-5-6-16(12-17)13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1 | [4] |
| InChIKey | CVLOUTPKZUJTGV-QHCPKHFHSA-N | [4] |
Experimental Protocols
The primary application of Fmoc-L-3-Cyanophenylalanine is in Fmoc-based solid-phase peptide synthesis (SPPS). Below are detailed methodologies for the key steps in this process.
Fmoc Deprotection
This procedure removes the Fmoc protecting group from the N-terminus of the growing peptide chain on the solid support.
-
Reagents:
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
-
Procedure:
-
Wash the peptide-resin with DMF (3-5 times).
-
Add the 20% piperidine solution to the resin.
-
Agitate the mixture at room temperature for 5-20 minutes. For complex sequences, a second treatment may be necessary.[7]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[8]
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).[8]
-
Coupling of Fmoc-L-3-Cyanophenylalanine
This protocol describes the activation and coupling of Fmoc-L-3-Cyanophenylalanine to the deprotected peptide-resin. HBTU is a commonly used and effective coupling reagent.[7][9]
-
Reagents:
-
Procedure:
-
Pre-activation: In a separate vessel, dissolve Fmoc-L-3-Cyanophenylalanine (3-5 equivalents relative to resin loading) and HBTU (2.9-4.9 equivalents) in DMF.[7] If using, add HOBt (3-5 equivalents).
-
Add DIPEA (6-10 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.[7][10]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time can be extended.[7]
-
Monitoring: Monitor the reaction's completion using the Kaiser test. A negative test (yellow beads) indicates a complete reaction.[12]
-
Washing: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times).[12]
-
Cleavage and Global Deprotection
This final step cleaves the synthesized peptide from the resin and removes any side-chain protecting groups.
-
Reagents:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) - as a scavenger
-
Water
-
-
Procedure:
-
Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide product.
-
Applications in Research and Drug Development
The incorporation of 3-cyanophenylalanine into peptides offers several advantages for drug discovery and chemical biology.
-
Enzyme Inhibition: The cyano group can be chemically converted to an amidine group, creating an arginine analog. Peptides containing these analogs are often potent enzyme inhibitors, a key strategy in drug design.[13]
-
Modulation of Biological Activity: The unique electronic and steric properties of the cyano group can alter a peptide's conformation and its binding affinity to biological targets like receptors or enzymes.[3]
-
Bioconjugation: The cyano group can serve as a chemical handle for attaching other molecules, such as fluorescent probes or drug payloads.[1]
-
Neuropharmacology: Phenylalanine analogs are utilized in neuropharmacological studies to investigate neurotransmitter systems and develop potential treatments for neurological disorders.[1][2]
While specific signaling pathways modulated by peptides containing Fmoc-L-3-Cyanophenylalanine are application-dependent and a subject of ongoing research, its utility as a tool to create structurally and functionally diverse peptides is well-established.
Visualized Workflow
The following diagrams illustrate the key processes in utilizing Fmoc-L-3-Cyanophenylalanine.
Caption: SPPS Cycle for Fmoc-L-3-Cyanophenylalanine Incorporation.
Caption: HBTU-mediated coupling mechanism.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Fmoc-3-Cyano-L-Phenylalanine - Creative Peptides [creative-peptides.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
